

A Comprehensive Technical Guide to 2-Phenyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-methyl-2-phenylbutanoic acid

Cat. No.: B2866712

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Abstract

This technical guide provides an in-depth analysis of α -isopropylphenylacetic acid, a significant organic compound with applications in pharmaceuticals and organic synthesis. The document begins by exhaustively cataloging the compound's numerous synonyms and chemical identifiers to ensure clear and unambiguous communication among researchers. Following this, a detailed examination of its physicochemical properties is presented. This guide offers field-proven, step-by-step protocols for both the synthesis and the analytical quantification of this molecule, explaining the scientific rationale behind key procedural steps. The potential applications and biological relevance are discussed, providing context for its use in research and development. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to understand and utilize α -isopropylphenylacetic acid with precision and confidence.

Section 1: Chemical Identity and Nomenclature

Precise identification of a chemical compound is foundational to scientific research and development. Alpha-isopropylphenylacetic acid is known by a variety of names across different chemical catalogs, databases, and publications. Establishing a clear understanding of this nomenclature is the first step in any rigorous scientific endeavor. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyl-2-phenylbutanoic acid^{[1][2]}.

This compound is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha carbon of a butyric acid backbone. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry[1][3][4].

For clarity and to facilitate comprehensive literature and database searches, the following table summarizes the primary synonyms and identifiers for this molecule.

Identifier Type	Value	Primary Source(s)
Primary Name	alpha-Isopropylphenylacetic acid	Common/Supplier Name[1][2][5]
IUPAC Name	3-methyl-2-phenylbutanoic acid	IUPAC[1][2]
CAS Number	3508-94-9	Chemical Abstracts Service[1][2][5]
Molecular Formula	C ₁₁ H ₁₄ O ₂	General[1][2][5]
Molecular Weight	178.23 g/mol	General[2][4]
Synonyms	2-Phenyl-3-methylbutanoic acid	Synonym[2][4][5]
2-Phenylisovaleric acid	Synonym[4][5][6]	
3-Methyl-2-phenylbutyric acid	Synonym[2][5][6]	
α-Isopropylbenzeneacetic acid	Synonym[4][5]	
Benzeneacetic acid, α-(1-methylethyl)-	Synonym[2][6]	
InChI Key	HDLQGISFYDYWFJ-UHFFFAOYNA-N	IUPAC International Chemical Identifier[1][3]
SMILES	CC(C)C(C(O)=O)C1=CC=CC=C1	Simplified Molecular Input Line Entry System[1][3]
Chiral Variants	(R)-3-Methyl-2-phenylbutanoic acid	Stereoisomer[7][8]
(S)-3-methyl-2-phenylbutanoic acid	Stereoisomer[6]	

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application. The properties of 3-methyl-2-phenylbutanoic acid dictate its

behavior in various solvents and its reactivity in chemical processes.

Property	Value	Notes
Appearance	White to pale yellow or off-white solid	[1][4]
Melting Point	59-61 °C	[4]
Boiling Point	270.46 °C (rough estimate)	[4]
pKa	4.26 ± 0.10 (Predicted)	[4]
Water Solubility	Slightly soluble in water	[4]
Storage	Sealed in dry, Room Temperature	[4]

These properties indicate a stable, solid organic acid at room temperature with limited aqueous solubility, a key consideration for its use in both organic synthesis and potential biological assays.

Section 3: Synthesis and Purification Workflow

The synthesis of 3-methyl-2-phenylbutanoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol describes a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-methyl-2-phenylbutanoic acid

Objective: To synthesize 3-methyl-2-phenylbutanoic acid from phenylacetic acid and an appropriate alkylating agent.

Causality: The core of this synthesis is the generation of a carbanion at the alpha-position of the phenylacetic acid ester, which then acts as a nucleophile to attack an isopropyl halide. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Materials:

- Methyl phenylacetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- 2-Bromopropane
- Hydrochloric acid (HCl), 6M
- Sodium hydroxide (NaOH), 2M
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

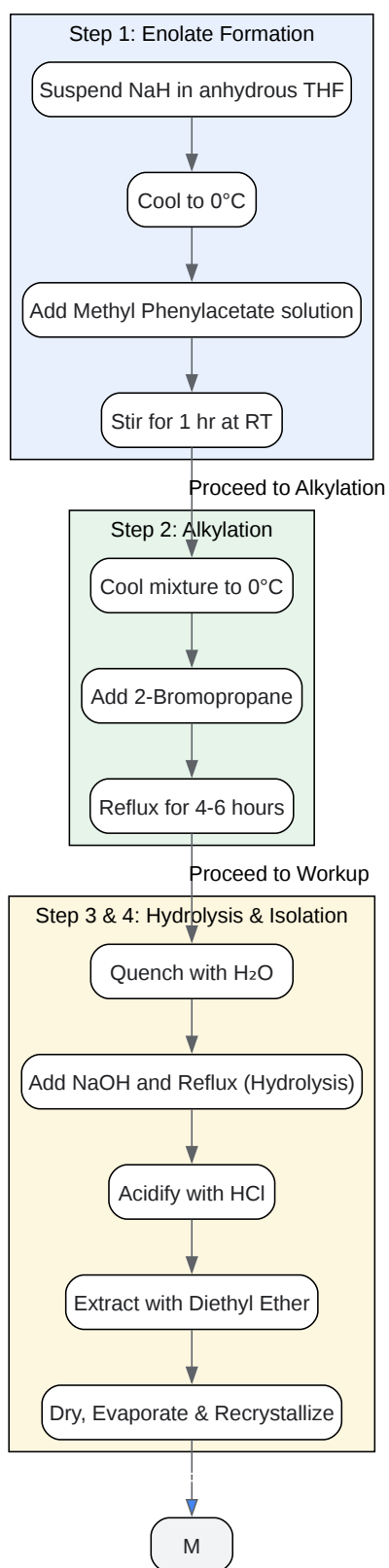
Procedure:

- Enolate Formation:
 - In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
 - Add anhydrous THF via cannula to the flask.
 - Cool the suspension to 0°C in an ice bath.
 - Rationale: The reaction is initiated at a low temperature to control the exothermic reaction of the hydride and to prevent side reactions.
 - Slowly add a solution of methyl phenylacetate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This ensures the complete formation of the enolate.
- Alkylation:

- Cool the reaction mixture back down to 0°C.
- Slowly add 2-bromopropane (1.2 equivalents) to the enolate solution.
- Rationale: Maintaining a low temperature prevents the elimination of HBr from the alkyl halide. A slight excess of the alkylating agent ensures the reaction goes to completion.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
- Workup and Ester Hydrolysis:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
 - Add 2M NaOH solution to the mixture and heat to reflux for 4 hours to hydrolyze the ester.
 - Rationale: Basic hydrolysis (saponification) is a robust method for converting the ester to the carboxylate salt.
 - Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove any non-polar impurities. Discard the organic layer.
- Isolation and Purification:
 - Acidify the aqueous layer to a pH of ~2 with 6M HCl. The carboxylic acid will precipitate out.
 - Rationale: Protonation of the carboxylate salt renders it insoluble in the aqueous phase.
 - Extract the product into diethyl ether (3x volumes).
 - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

- The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of 3-methyl-2-phenylbutanoic acid.

Section 4: Analytical Methodologies

Accurate quantification and purity assessment are essential for any chemical compound intended for research or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Protocol: HPLC Analysis of 3-methyl-2-phenylbutanoic acid

Objective: To determine the purity of a sample of 3-methyl-2-phenylbutanoic acid using reverse-phase HPLC with UV detection.

Self-Validation System: This protocol includes the use of a certified reference standard for peak identification and quantification, ensuring the accuracy and validity of the results. The system suitability parameters (e.g., tailing factor, theoretical plates) must be met before sample analysis.

Materials:

- Sample of 3-methyl-2-phenylbutanoic acid
- Certified Reference Material (CRM) of 3-methyl-2-phenylbutanoic acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)

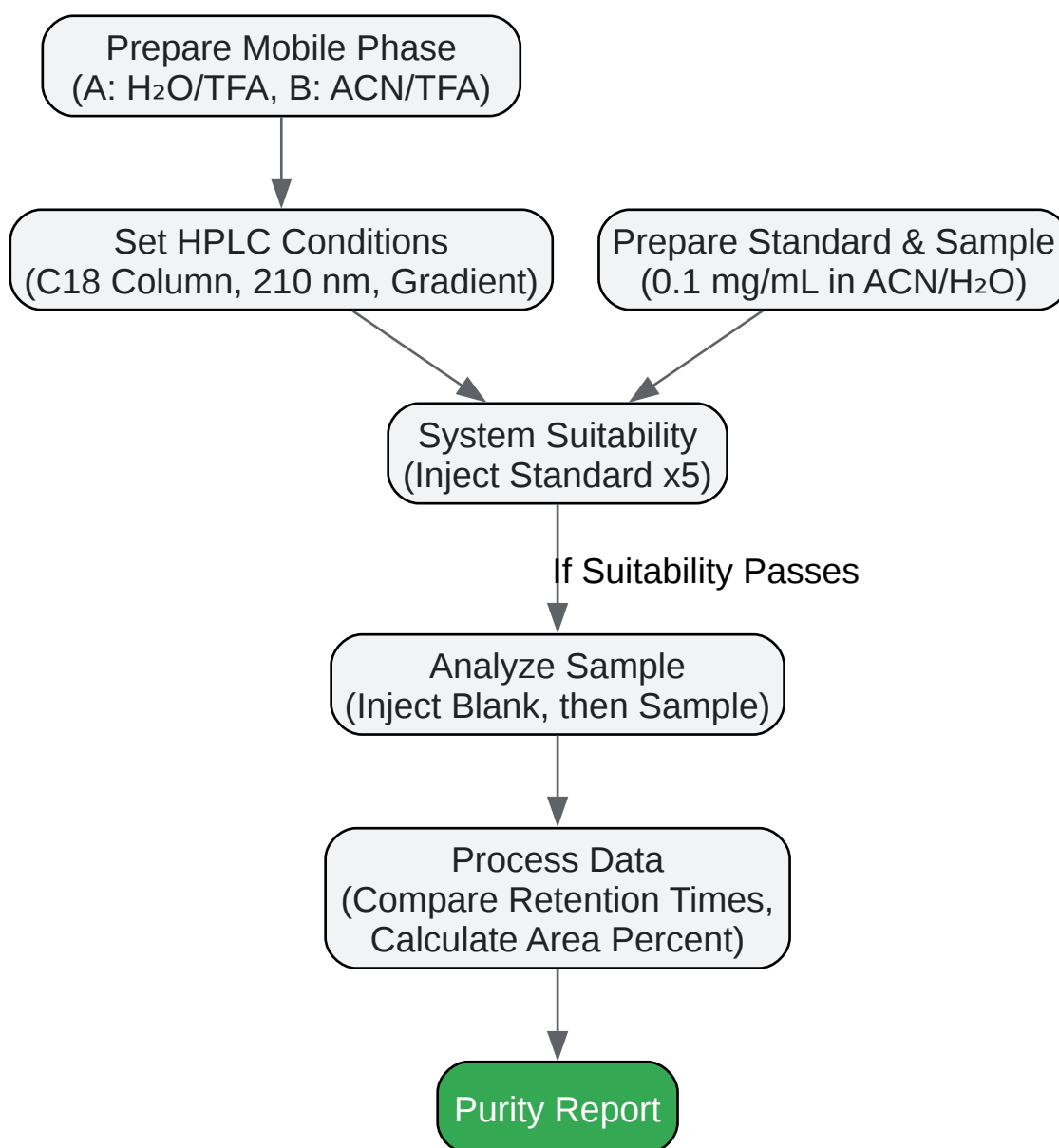
Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile

- Rationale: The TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh ~10 mg of the CRM and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 10 mL solution (1 mg/mL).
 - Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30°C
 - UV Detection Wavelength: 210 nm
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - 15-17 min: 90% B
 - 17-18 min: 90% to 30% B
 - 18-25 min: 30% B (re-equilibration)
- Analysis and Data Interpretation:

- Inject the diluent (blank), followed by the working standard (x5 injections for system suitability), and then the sample.
- Identify the peak for 3-methyl-2-phenylbutanoic acid in the sample chromatogram by comparing its retention time to that of the CRM.
- Calculate the purity of the sample using the area percent method.
 - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$

Analytical Workflow Diagram



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Caption: Standard workflow for purity analysis via HPLC.

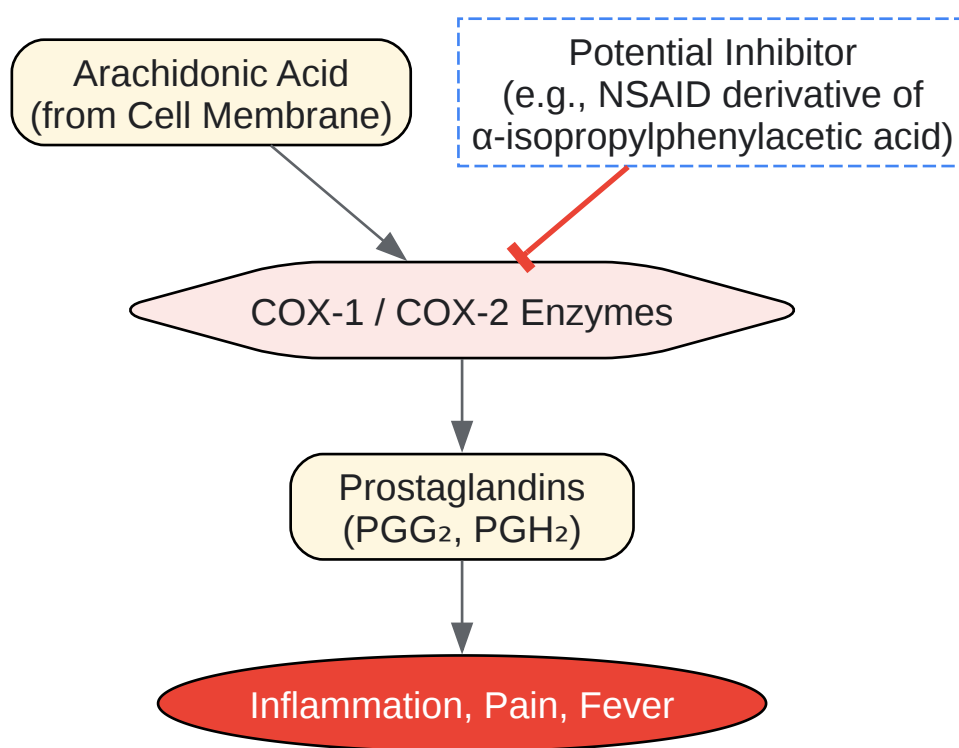
Section 5: Applications and Biological Context

While primarily documented as a chemical intermediate, the structural motif of 3-methyl-2-phenylbutanoic acid is related to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the "profens". For example, Ibuprofen is 2-(4-isobutylphenyl)propanoic acid. Although α -isopropylphenylacetic acid itself is not a common therapeutic agent, its analogs and derivatives are of significant interest in drug discovery.

Compounds in this class often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Hypothetical Signaling Pathway Involvement (COX Inhibition)

If a derivative of 3-methyl-2-phenylbutanoic acid were to function as a COX inhibitor, it would interrupt the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.



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Caption: Inhibition of the cyclooxygenase (COX) pathway by an NSAID-like compound.

This compound and its analogs serve as valuable building blocks for creating libraries of new chemical entities for screening in drug development programs targeting inflammation and pain.

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